molecular formula C14H13BrF2O B8484122 6'-bromo-4,4-difluorospiro[cyclohexane-1,2'-inden]-1'(3'H)-one

6'-bromo-4,4-difluorospiro[cyclohexane-1,2'-inden]-1'(3'H)-one

Cat. No. B8484122
M. Wt: 315.15 g/mol
InChI Key: QDLMHCXUHPKXAK-UHFFFAOYSA-N
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Patent
US08633212B2

Procedure details

According to a similar synthesis of compound 344, compound 5 (100 mg, 0.26 mmol) was alkylated with compound 2 (159 mg, 1.04 mmol) in the presence of Cs2CO3 (339 mg, 1.04 mmol) to give compound 4 (73 mg, 53%).
[Compound]
Name
compound 344
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 5
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
159 mg
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
339 mg
Type
reactant
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7]3([CH2:16][CH2:15][C:14](F)(F)[CH2:13][CH2:12]3)[C:8]2=[O:11])=[CH:4][CH:3]=1.C([O-])([O-])=[O:20].[Cs+].[Cs+]>>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7]3([CH2:16][CH2:15][C:14](=[O:20])[CH2:13][CH2:12]3)[C:8]2=[O:11])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
compound 344
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
compound 5
Quantity
100 mg
Type
reactant
Smiles
Step Two
Name
Quantity
159 mg
Type
reactant
Smiles
BrC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)(F)F
Step Three
Name
Cs2CO3
Quantity
339 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 73 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 23.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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